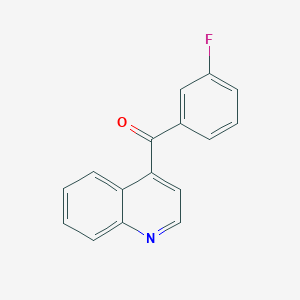

4-(3-Fluorobenzoyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Fluorobenzoyl)quinoline is an organic compound that belongs to a class of molecules known as quinolines. It has a molecular formula of C16H10FNO and a molecular weight of 251.26 .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring fused with a fluorobenzoyl group . The InChI code for this compound is 1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 416.7±25.0 °C, a predicted density of 1.261±0.06 g/cm3, and a predicted pKa of 2.19±0.13 .Wissenschaftliche Forschungsanwendungen

Fluorescent Materials and Biological Imaging

Quinoline derivatives, including those related to 4-(3-Fluorobenzoyl)quinoline, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine for studying various biological systems, notably as DNA fluorophores. Their ability to serve as sensitive and selective compounds makes them invaluable in designing new materials for biological imaging and fluorescence-based assays (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Agents

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, particularly against tuberculosis. Studies have shown that these compounds exhibit significant anti-tuberculosis activity, highlighting their potential as therapeutic agents in combating infectious diseases (Venugopala et al., 2020).

Chemical Synthesis and Drug Development

The structural and chemical properties of this compound derivatives facilitate their use in chemical synthesis, leading to the development of various pharmacologically active compounds. These derivatives are integral in creating novel compounds with potential applications in drug development, showcasing their versatility in medicinal chemistry (Bunce, Lee, & Grant, 2011).

Anti-inflammatory Agents

Research into 2-substituted 3-arylquinoline derivatives, related to this compound, indicates their effectiveness in inhibiting inflammatory responses in macrophage cells. These findings suggest the potential of such compounds in developing new anti-inflammatory drugs, highlighting their importance in pharmacology (Yang et al., 2019).

Sensing and Detection Technologies

Quinoline derivatives are also explored for their sensing capabilities, particularly in detecting biogenic amines and other compounds. Their high sensitivity and selectivity make them suitable for developing new sensors and detection methods in environmental monitoring and food safety (Zhang et al., 2008).

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-quinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLSSMGNNXKPKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1407484.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1407490.png)

![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407493.png)

![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)

![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)

![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B1407499.png)

![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)